REACTION_CXSMILES
|
[C:1]1([PH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([O-:11])OCC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:18][C:19]([F:23])([F:22])[CH2:20]I>>[F:18][C:19]([F:23])([F:22])[CH2:20][P:7](=[O:11])([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
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1.98 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(OCC)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
FC(CI)(F)F
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess reagents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel using a 0-100% hexane-ethyl acetate gradient
|
Type
|
CUSTOM
|
Details
|
to give the target as a white powder (800 mg; 49%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(CP(C1=CC=CC=C1)(C1=CC=CC=C1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |